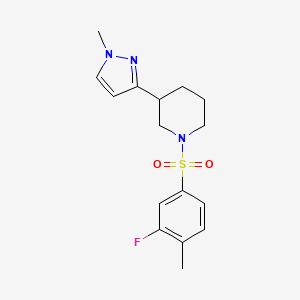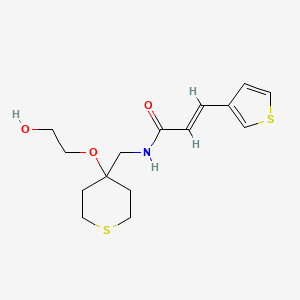
(E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-3-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-3-yl)acrylamide is a useful research compound. Its molecular formula is C15H21NO3S2 and its molecular weight is 327.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-3-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-3-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymerization and Chemical Reactions
The compound shares structural similarities with acrylamide derivatives, which are widely studied for their applications in polymer chemistry. Acrylamide derivatives undergo various polymerization processes, resulting in materials with unique physical and chemical properties. For instance, acrylamides have been utilized in controlled radical polymerization processes to synthesize polymers with specific functionalities and controlled molecular weights. These materials have applications ranging from drug delivery systems to water treatment technologies. Studies have demonstrated that acrylamide derivatives can be polymerized using techniques such as reversible addition−fragmentation chain transfer (RAFT) polymerization, yielding polymers with narrow polydispersity and precise molecular weight control (H. Mori, K. Sutoh, T. Endo, 2005).
Smart Materials and Hydrogels
Acrylamide derivatives are central to the development of smart materials , particularly hydrogels, which respond to environmental stimuli such as pH, temperature, and redox conditions. These hydrogels can undergo reversible physical changes in response to external stimuli, making them ideal for applications in biomedical fields, including drug delivery and tissue engineering. For example, poly(acrylamide-co-acrylic acid) hydrogels have been synthesized and characterized for their pH-sensitive swelling behavior, showcasing their potential in pharmaceutical applications (Seddiki Nesrinne, Aliouche Djamel, 2017).
Photoresponsive and Thermoresponsive Properties
The incorporation of specific functional groups into acrylamide polymers can impart photoresponsive and thermoresponsive properties. These polymers can change their solubility or phase-transition temperature in response to light or temperature changes, respectively. Such materials are useful in creating optically active polymers that can be used in sensors, actuators, and other advanced materials systems. A study on optically active polyacrylamides bearing an oxazoline pendant has shown the influence of stereoregularity on chiroptical properties and chiral recognition, indicating the potential for applications in analytical chemistry and enantioselective processes (Wei Lu, Liping Lou, Fangyun Hu, Liming Jiang, Zhi-quan Shen, 2010).
Environmental and Water Treatment Applications
Furthermore, acrylamide-based polymers have been explored for their environmental applications , particularly in water treatment. These polymers can serve as flocculants, adsorbents, or membranes, aiding in the removal of contaminants from water. The synthesis of acrylamide-based hydrogels with specific functional groups has led to the development of materials capable of adsorbing both anionic and cationic dyes, demonstrating their utility in treating industrial wastewater and removing toxic dyes from water sources (D. Sarmah, N. Karak, 2020).
properties
IUPAC Name |
(E)-N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S2/c17-6-7-19-15(4-9-20-10-5-15)12-16-14(18)2-1-13-3-8-21-11-13/h1-3,8,11,17H,4-7,9-10,12H2,(H,16,18)/b2-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANINPPCREQHPMC-OWOJBTEDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)C=CC2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSCCC1(CNC(=O)/C=C/C2=CSC=C2)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

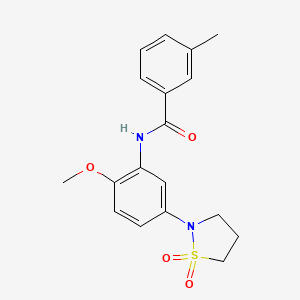
![N-(3,4-dimethoxyphenyl)-2-(7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5(8H)-yl)acetamide](/img/structure/B2727733.png)


![2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2727740.png)
![2-{3-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2727743.png)
![N-mesityl-2-{[3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2727746.png)
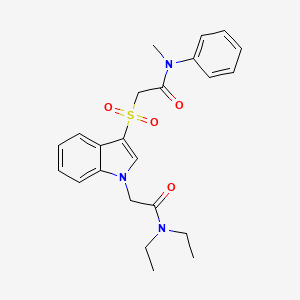
![(3-(Bicyclo[1.1.1]pentan-1-yl)phenyl)methanamine](/img/structure/B2727748.png)
![4-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2727750.png)
![1-[4-(1H-benzimidazol-2-ylmethoxy)phenyl]ethanone](/img/structure/B2727752.png)
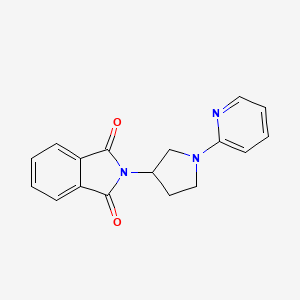
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-morpholin-4-ylpropyl)piperidine-4-carboxamide](/img/structure/B2727754.png)
